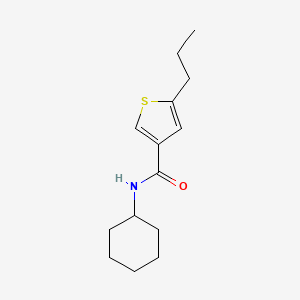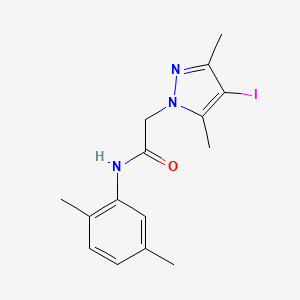![molecular formula C14H12N2O3S B6083821 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate](/img/structure/B6083821.png)
4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate, also known as QBU-146, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. QBU-146 belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes. 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In inflammation, 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has been found to have various biochemical and physiological effects. In cancer cells, 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has been shown to reduce cell viability and induce cell death. 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has also been found to inhibit the migration and invasion of cancer cells. In inflammation, 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has been shown to reduce the production of inflammatory cytokines and prostaglandins. In neurological disorders, 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized with high purity and yield. 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has also been shown to have low toxicity in animal studies. However, there are also limitations to using 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate in lab experiments. The compound has limited solubility in water, which can make it difficult to administer in vivo. 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has also been found to have poor bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate. One direction is to study the compound's potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to optimize the synthesis method to improve the compound's solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate and its potential interactions with other drugs.
Synthesis Methods
The synthesis of 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate involves the reaction of 4-chloro-3,5-dimethylphenol with ethyl 4-mercaptobut-2-ynoate in the presence of potassium carbonate and copper(I) iodide as a catalyst. The resulting product is then treated with acetic anhydride to obtain 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate. The synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation is a common feature of many diseases, and 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurological disorders, 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has been studied for its potential neuroprotective effects.
properties
IUPAC Name |
4-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]but-2-ynyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10(17)19-8-4-5-9-20-14-15-12-7-3-2-6-11(12)13(18)16-14/h2-3,6-7H,8-9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMLTPUJTDFBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC#CCSC1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Oxo-3,4-dihydroquinazolin-2-yl)thio)but-2-yn-1-yl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)glycinamide](/img/structure/B6083742.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6083745.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6083751.png)
![N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-pyridinyl)ethanamine](/img/structure/B6083752.png)
![ethyl 3-benzyl-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6083766.png)
![ethyl 3-iodo-4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B6083769.png)
![1-[3-(4-morpholinyl)propyl]-5-[(4-phenyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B6083797.png)

![2-cyclohexyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6083799.png)
![6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6083805.png)
![N~1~-(3-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6083810.png)

![2-ethyl-7-(3-hydroxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6083824.png)
